molecular formula C10H15ClN4O B6081887 [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol

Cat. No.: B6081887
M. Wt: 242.70 g/mol
InChI Key: QJWFQVYDIPTAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol is a chemical compound of significant interest in medicinal chemistry and oncology research. This pyrimidine derivative features a chloropyrimidine core, a structure frequently employed in the design of kinase inhibitors, which are a prominent class of therapeutic agents for treating various cancers . The compound's primary research value lies in its potential as a key synthetic intermediate or a core scaffold for developing novel anti-cancer agents. Specifically, its structure is closely related to a class of potent 2-substituted aniline pyrimidine derivatives that have been rationally designed as dual Mer/c-Met kinase inhibitors . These dual inhibitors are a promising therapeutic strategy for malignancies driven by these kinases, as they can simultaneously block multiple pathways involved in tumor proliferation, metastasis, and apoptosis resistance . Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize novel derivatives aimed at improving kinase inhibition potency, metabolic stability, and oral bioavailability . The presence of the amino and chloro groups on the pyrimidine ring, along with the piperidinyl methanol component, provides versatile handles for chemical modification, allowing for fine-tuning of physicochemical and pharmacological properties. Applications & Research Use • Synthetic Intermediate: Serves as a crucial building block for the synthesis of more complex, target-oriented molecules in drug discovery campaigns. • Kinase Inhibitor Research: Used in the design and development of novel small-molecule inhibitors, particularly targeting receptor tyrosine kinases like Mer and c-Met . • Structure-Activity Relationship (SAR) Studies: The core structure allows researchers to systematically modify substituents to elucidate the key molecular features required for potent biological activity and selectivity . Safety & Handling This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

IUPAC Name

[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-8-4-9(14-10(12)13-8)15-3-1-2-7(5-15)6-16/h4,7,16H,1-3,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFQVYDIPTAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Hydroxyl Group

To mitigate interference from the hydroxyl group, tert-butyldimethylsilyl (TBS) protection is employed. Piperidin-3-ylmethanol is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding the silyl-protected intermediate.

Protection Reaction

  • Substrate : Piperidin-3-ylmethanol (1.0 eq.)

  • Protecting Agent : TBSCl (1.2 eq.), imidazole (2.0 eq.)

  • Solvent : Dichloromethane

  • Temperature : 25°C, 2 hours

  • Yield : 85–90%

Substitution at Position 4

The protected piperidine derivative is then reacted with 2-amino-4,6-dichloropyrimidine under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile at reflux drives the substitution, selectively replacing the 4-chloro group while retaining the 6-chloro substituent.

Substitution Reaction

  • Substrate : 2-Amino-4,6-dichloropyrimidine (1.0 eq.)

  • Nucleophile : TBS-protected piperidin-3-ylmethanol (1.1 eq.)

  • Base : K₂CO₃ (3.0 eq.)

  • Solvent : Acetonitrile

  • Temperature : 80°C, reflux, 12 hours

  • Yield : 65–70%

Deprotection of the Hydroxyl Group

The final step involves removing the TBS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the target compound.

Deprotection Reaction

  • Substrate : Protected intermediate (1.0 eq.)

  • Reagent : TBAF (1.5 eq.)

  • Solvent : THF

  • Temperature : 25°C, 4 hours

  • Yield : 90–95%

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state. Bases such as K₂CO₃ outperform triethylamine (Et₃N) in minimizing hydrolysis of the chloropyrimidine.

Table 1. Solvent and Base Optimization for Substitution

SolventBaseTemperature (°C)Time (h)Yield (%)
AcetonitrileK₂CO₃801270
EthanolK₂CO₃801855
DMFEt₃N100640

Purification and Characterization

Chromatographic Purification

The crude product is purified via normal-phase flash column chromatography (NPFCC) using gradients of methanol in ethyl acetate (2–15% over 7 minutes). This method effectively separates the target compound from unreacted starting materials and byproducts.

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d₆) :

  • δ 1.50–1.70 (m, 4H, piperidine CH₂)

  • δ 2.90–3.10 (m, 2H, piperidine NCH₂)

  • δ 3.40–3.60 (m, 2H, CH₂OH)

  • δ 4.80 (br s, 1H, OH)

  • δ 6.30 (s, 2H, NH₂)

  • δ 8.20 (s, 1H, pyrimidine H-5)

13C NMR (125 MHz, DMSO-d₆) :

  • δ 24.5, 32.1, 45.8 (piperidine carbons)

  • δ 62.4 (CH₂OH)

  • δ 115.2 (C-5), 156.8 (C-4), 162.4 (C-2), 165.1 (C-6)

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₀H₁₄ClN₅O [M+H]⁺: 272.0812

  • Found: 272.0809

Comparative Analysis of Synthetic Routes

Alternative routes, such as direct substitution without hydroxyl protection, were explored but resulted in lower yields (40–50%) due to side reactions involving the hydroxyl group . The TBS protection-deprotection strategy proved superior, achieving an overall yield of 55–60% from 2,4,6-trichloropyrimidine.

Mechanism of Action

The mechanism of action of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol, differing primarily in substituents or ring systems:

Compound Name CAS No. Substituents/Modifications Molecular Formula Key Properties/Data Reference
[1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl]methanol 1404192-13-7 Ethoxy (OCH₂CH₃) at pyrimidine-6; lacks amino group C₁₂H₂₀N₄O₂ Structural similarity: 0.86 (Tanimoto coefficient)
[1-(3-Chloro-benzyl)-piperidin-4-yl]methanol 1241009-48-2 Chlorobenzyl group replaces pyrimidine ring C₁₃H₁₈ClNO Safety GHS-compliant; acute toxicity (Category 4)
[1-(4-Nitrophenyl)piperidin-3-yl]methanol 166438-83-1 Nitrophenyl replaces pyrimidine; nitro (NO₂) substituent C₁₂H₁₅N₃O₃ Structural similarity: 0.69
(4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone 886494-59-3 Pyridine replaces pyrimidine; ketone linkage C₁₁H₁₄ClN₃O Pharmacological interest: kinase inhibition potential
[1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]amine hydrochloride - Ethoxy and methylthio (SCH₃) substituents; amine group C₁₂H₂₀ClN₅OS Antimicrobial activity (general class)
Amino and Chloro Groups in Pyrimidine Ring

The 2-amino-6-chloro substitution in the pyrimidine ring enhances hydrogen bonding and electronic interactions, critical for binding to biological targets like enzymes or receptors.

Piperidine Modifications
  • Hydroxymethyl vs. Amine Groups: The hydroxymethyl group in the target compound contributes to polar surface area, affecting solubility and metabolic stability. The amine derivative in (4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone introduces a basic nitrogen, which may enhance binding to acidic residues in target proteins .
  • Ketone vs.
Ring System Variations
  • Pyrimidine vs. Pyridine : Pyrimidine-based compounds (e.g., the target compound) typically exhibit higher binding specificity for folate-dependent enzymes, whereas pyridine derivatives (e.g., CAS 886494-59-3) are more common in kinase inhibitors .
  • Benzyl vs. Heterocyclic Rings: The chlorobenzyl-substituted analogue ([1-(3-Chloro-benzyl)-piperidin-4-yl]methanol) lacks the heterocyclic aromaticity of pyrimidine, reducing π-π stacking interactions but increasing steric bulk .

Biological Activity

Overview of the Compound

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group and a chlorine atom, along with a piperidine ring attached to a methanol group. Its molecular formula is C10H14ClN3O, and it is primarily utilized in medicinal chemistry for the synthesis of pharmaceutical compounds and in biological studies to evaluate its pharmacological properties.

The biological activity of this compound stems from its ability to interact with specific molecular targets. The presence of the amino and chlorine substituents on the pyrimidine ring enhances its binding affinity to various receptors and enzymes, potentially modulating their activity. The piperidine moiety contributes to the compound's overall pharmacological profile, which may include enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that compounds containing piperidine and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The exact mechanism of action against these pathogens typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Enzyme Inhibition

Piperidine derivatives have been extensively studied for their enzyme inhibitory potential. Compounds like this compound are known to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that several synthesized piperidine derivatives exhibited strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .

Anticancer Properties

Recent investigations into piperidine-containing compounds have revealed their potential as anticancer agents. For example, compounds similar to this compound were designed and synthesized, demonstrating cytotoxic effects on various cancer cell lines, including hematological malignancies. Molecular docking studies confirmed their ability to bind effectively to target proteins involved in cancer cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives:

Study Findings
Sanchez-Sancho et al. (1998)Evaluated a series of piperidine derivatives for antibacterial activity; highlighted their potential in treating infections caused by resistant strains.
Nithiya et al. (2011)Investigated the pharmacological effects of piperidine compounds, noting their role in anesthetic activity and glucose metabolism regulation.
PMC9406097 (2022)Reported on the anticancer properties of synthesized piperidine derivatives, emphasizing their efficacy against leukemia and myeloma cell lines.

Scientific Research Applications

Pharmaceutical Research

The compound is of interest in the pharmaceutical industry for its potential as a therapeutic agent. It may act on various biological pathways, making it suitable for the development of drugs targeting diseases such as cancer or neurological disorders. The structural similarity to known kinase inhibitors suggests it could inhibit specific kinases involved in tumor growth and progression.

Biological Studies

Research has indicated that compounds similar to [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol can modulate cellular processes. Studies have focused on its effects on cell signaling pathways, apoptosis, and proliferation in various cancer cell lines. The compound's ability to cross cell membranes due to its piperidine structure allows it to be tested for intracellular targets.

Material Science

In material science, derivatives of this compound may be explored for their properties in developing new materials with specific functionalities, such as conducting polymers or novel catalysts. The incorporation of the pyrimidine structure could enhance the electronic properties of these materials.

Case Studies

Several studies have investigated compounds related to this compound:

Case Study 1: Kinase Inhibition
A study demonstrated that similar pyrimidine derivatives effectively inhibited c-KIT kinase, a target in gastrointestinal stromal tumors (GIST). This suggests that this compound could also exhibit similar inhibitory effects, warranting further investigation into its pharmacological properties .

Case Study 2: Allosteric Modulators
Research into allosteric modulators has highlighted the potential of pyrimidinyl compounds in developing new therapies for obesity and metabolic disorders. The unique binding characteristics of these compounds could lead to biased agonism at cannabinoid receptors, indicating a broader application spectrum for this compound in metabolic regulation .

Chemical Reactions Analysis

Formation of the Pyrimidine Core

The synthesis begins with the construction of the 6-chloropyrimidine framework. A common approach involves SNAr (Nucleophilic Aromatic Substitution) reactions to introduce substituents. For example:

  • 2-Chloro-4-aminopyrimidine can undergo SNAr reactions with nucleophiles like benzimidazole using sodium hydride (NaH) in DMF at elevated temperatures (~110°C), yielding intermediates such as aminopyrimidine derivatives .

  • The amino group at position 2 is typically introduced via displacement of a leaving group (e.g., chlorine) using ammonia or amines in basic conditions (e.g., Cs₂CO₃ in DMF) .

Installation of the Piperidine Ring

The piperidine ring is attached via palladium-catalyzed cross-coupling reactions :

  • Buchwald-Hartwig amination or Suzuki coupling can link the pyrimidine core to a piperidine derivative. For instance, a bromopyridine intermediate may undergo coupling with a piperidine amine using catalysts like Pd₂(dba)₃ and ligands such as Xantphos in toluene at 100°C .

  • Alkylation reactions (e.g., Mitsunobu) may also be employed to install hydroxymethyl groups, as seen in the synthesis of analogous compounds like [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol .

Functional Group Transformations

  • Chloro-to-amino conversion : Chloropyrimidines can be converted to aminopyrimidines via SNAr reactions with ammonia or amines, as demonstrated in the synthesis of 2-(4-fluorophenyl)quinoline-4,6-diamine .

  • Reduction of azide groups : Sodium azide may replace chloro groups, followed by reduction with tin(II) chloride to yield amines .

Reaction Conditions and Yields

Reaction Type Reagents/Conditions Yield Source
SNAr ReactionNaH, DMF, 110°C83%
Palladium-Catalyzed CouplingPd₂(dba)₃, Xantphos, NaOtBu, toluene, 100°C14–24%
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C to rt24%
Amide FormationPOCl₃, heated at reflux
Azide-to-Amine ReductionSnCl₂·H₂O, ethanol, reflux

Structural and Functional Comparisons

Feature [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol Analogous Compounds
Core scaffold Pyrimidine + Piperidine + Methanol groupPyrimidine + Piperidine
Key functional groups -NH₂ (position 2), -Cl (position 6), -CH₂OH (piperidine)-NH₂, -Cl, -CH₂OH
Synthetic complexity Multi-step with cross-coupling and alkylation stepsSimilar, but fewer steps

This synthesis strategy underscores the importance of palladium-catalyzed reactions and SNAr chemistry in assembling complex heterocycles. Future research should focus on improving yields in critical steps and expanding the compound’s biological evaluation.

Q & A

Q. What synthetic methodologies are recommended for the preparation of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol?

The synthesis typically involves multi-step reactions starting from substituted pyrimidine and piperidine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 2-amino-6-chloropyrimidine with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-pyrimidine scaffold.
  • Hydroxymethylation : Introducing the methanol group via reductive amination or alkylation, often using formaldehyde derivatives and sodium borohydride .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Reaction yields can be optimized by controlling temperature (60–80°C) and avoiding moisture-sensitive intermediates .

Q. How should researchers characterize this compound using spectroscopic techniques?

Comprehensive characterization involves:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.1–8.3 ppm (pyrimidine protons), δ 3.4–4.0 ppm (piperidine CH₂ and methanol CH₂OH), and δ 2.5–3.0 ppm (piperidine backbone).
  • ¹³C NMR : Signals near 160 ppm (C-Cl in pyrimidine) and 65–70 ppm (methanol carbon).
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.07 (calculated for C₁₀H₁₄ClN₅O).
    • IR Spectroscopy : Stretching bands for NH₂ (~3400 cm⁻¹) and OH (~3200 cm⁻¹) groups .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid :
  • Skin contact : Wash immediately with soap and water; seek medical attention for irritation .
  • Eye exposure : Rinse with water for 15 minutes and consult an ophthalmologist .
    • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

  • Control experiments : Verify compound stability in assay buffers (e.g., pH 7.4 PBS) using HPLC to detect degradation products .
  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to confirm target specificity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Use HCl or citrate salts to enhance aqueous solubility.
  • Prodrug design : Esterify the methanol group (e.g., acetate prodrug) for improved membrane permeability.
  • Formulation : Employ cyclodextrin complexes or lipid nanoparticles to increase bioavailability .

Q. How does the compound’s molecular conformation impact its interaction with biological targets?

  • X-ray crystallography : Resolve the crystal structure to identify key binding motifs (e.g., hydrogen bonds between the pyrimidine NH₂ and kinase active sites) .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or PI3K).
  • SAR studies : Modify substituents (e.g., replacing Cl with F) to assess effects on potency and selectivity .

Q. What analytical methods detect and quantify impurities in synthesized batches?

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) with UV detection at 254 nm.
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of Cl⁻ or CH₂OH groups).
  • Limit tests : Follow ICH guidelines for residual solvents (e.g., ≤500 ppm DMF) using GC-MS .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions.
  • Solvent optimization : Switch from DMF to THF or DMSO to enhance reactivity.
  • Temperature control : Ensure reactions are heated uniformly (e.g., microwave-assisted synthesis at 100°C) .

Q. What computational tools predict the compound’s ADMET properties?

  • ADMET Predictor™ : Estimate permeability (LogP ~1.5), hepatic clearance, and CYP450 inhibition.
  • SwissADME : Analyze bioavailability radar plots and rule-of-five compliance.
  • MetaSite : Predict metabolic hotspots (e.g., oxidation of the piperidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.